N,N'-bis(4-butoxybenzyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE: is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of butoxyphenyl groups attached to the pyrimidine ring, along with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation of 4-butoxybenzaldehyde with appropriate amines to form intermediate Schiff bases, which are then cyclized with nitrated pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N4,N6-BIS[(4-ETHOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure but with ethoxy groups instead of butoxy groups.
N4,N6-BIS[(4-METHOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure but with methoxy groups instead of butoxy groups.
Uniqueness
The uniqueness of N4,N6-BIS[(4-BUTOXYPHENYL)METHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its specific functional groups, which confer distinct chemical and biological properties. The butoxy groups enhance its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H33N5O4 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-N,6-N-bis[(4-butoxyphenyl)methyl]-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H33N5O4/c1-3-5-15-34-22-11-7-20(8-12-22)17-27-25-24(31(32)33)26(30-19-29-25)28-18-21-9-13-23(14-10-21)35-16-6-4-2/h7-14,19H,3-6,15-18H2,1-2H3,(H2,27,28,29,30) |
InChI Key |
GHFQZOYLPZOALT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCCC)[N+](=O)[O-] |
Origin of Product |
United States |
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